molecular formula C17H16N2O4S B6478460 2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 896685-33-9

2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6478460
CAS No.: 896685-33-9
M. Wt: 344.4 g/mol
InChI Key: IBISGRZOHDEAAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 4-acetylphenyl and pyrimidines have been synthesized through various methods, including inert refluxing and Michael addition .


Molecular Structure Analysis

The molecular structure of related compounds like 4-acetylphenyl ether has been determined using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays .


Chemical Reactions Analysis

Related compounds have been involved in various chemical reactions. For example, bromoacetyl groups in certain compounds can be used to assemble new biologically active compounds with heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like 4-acetylphenyl ether have been analyzed. For example, the octanol-water partition coefficient and boiling point have been determined .

Safety and Hazards

Safety data sheets for related compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

Research on related compounds suggests potential future directions in the study of gut-derived neuroactive compounds and their role in modulating behavior and brain activity in neurocognitive disorders . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity has been suggested .

Properties

IUPAC Name

2-(4-acetylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-3-18-15-6-4-5-7-16(15)24(22,23)19(17(18)21)14-10-8-13(9-11-14)12(2)20/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBISGRZOHDEAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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